1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, a chloro substituent, an oxolan-3-yloxy group, and a piperazine moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential therapeutic applications and as a building block for more complex molecules.
The compound can be sourced from various chemical suppliers and databases, with detailed information available on platforms such as PubChem and BenchChem. Its chemical identity is cataloged under the International Union of Pure and Applied Chemistry name and associated identifiers, including its unique InChI string and CAS number.
This compound can be classified as a heterocyclic organic compound, specifically falling under the categories of piperazine derivatives and pyridine derivatives. Its structural complexity allows it to exhibit diverse biological activities, making it a candidate for further research in pharmacology.
The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen), and purification steps like recrystallization or chromatography to obtain high purity yields.
The molecular formula is , with a molecular weight of approximately 353.80 g/mol. The compound's InChI string is InChI=1S/C16H20ClN3O4/c17-13-7-11(8-19-15(13)24-12-3-6-23-9-12)16(22)20-4-1-10(2-5-20)14(18)21/h7-8,10,12H,1-6,9H2,(H2,18,21) .
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine can participate in various chemical reactions typical for compounds containing heterocycles:
These reactions typically require specific conditions such as solvent choice (e.g., dimethyl sulfoxide), temperature control, and sometimes catalysts to improve yield and selectivity.
The mechanism of action for 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine likely involves interaction with specific biological targets such as enzymes or receptors:
The exact molecular targets and pathways are still under investigation but could include those related to neurotransmission or inflammatory responses based on its structural analogs in medicinal chemistry .
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is expected to exhibit specific physical properties:
This compound has potential applications across various fields:
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: 172585-66-9
CAS No.: